(r)-2-Amino-2-(2,6-dichlorophenyl)ethan-1-ol
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Overview
Description
®-2-Amino-2-(2,6-dichlorophenyl)ethan-1-ol is a chiral compound with significant applications in various fields, including medicinal chemistry and organic synthesis. This compound is characterized by the presence of an amino group and a hydroxyl group attached to a phenyl ring substituted with two chlorine atoms at the 2 and 6 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-(2,6-dichlorophenyl)ethan-1-ol typically involves the reduction of the corresponding ketone, 2,6-dichloroacetophenone, followed by amination. One common method is the catalytic hydrogenation of 2,6-dichloroacetophenone using a chiral catalyst to obtain the desired enantiomer . Another approach involves the use of boronic esters and subsequent amination .
Industrial Production Methods
Industrial production of ®-2-Amino-2-(2,6-dichlorophenyl)ethan-1-ol often employs large-scale catalytic hydrogenation processes. These methods are optimized for high yield and enantiomeric purity, utilizing advanced chiral catalysts and continuous flow reactors to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
®-2-Amino-2-(2,6-dichlorophenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to remove the hydroxyl group, forming an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include ketones, secondary amines, and various substituted derivatives, depending on the specific reagents and conditions employed .
Scientific Research Applications
Chemistry
In chemistry, ®-2-Amino-2-(2,6-dichlorophenyl)ethan-1-ol is used as a chiral building block for the synthesis of complex molecules. Its unique structure allows for the creation of enantiomerically pure compounds, which are essential in asymmetric synthesis .
Biology
In biological research, this compound is utilized in the study of enzyme mechanisms and protein-ligand interactions. Its chiral nature makes it a valuable tool for investigating stereospecific processes in biological systems .
Medicine
Medically, ®-2-Amino-2-(2,6-dichlorophenyl)ethan-1-ol is explored for its potential therapeutic effects. It serves as a precursor for the synthesis of pharmaceutical agents, particularly those targeting neurological disorders .
Industry
Industrially, this compound is employed in the production of agrochemicals and specialty chemicals. Its reactivity and chiral properties make it suitable for various applications in chemical manufacturing .
Mechanism of Action
The mechanism of action of ®-2-Amino-2-(2,6-dichlorophenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and hydroxyl groups facilitate binding to active sites, influencing the activity of target proteins. This compound can modulate biochemical pathways, leading to its observed effects in biological systems .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
®-2-Amino-2-(2,6-dichlorophenyl)ethan-1-ol is unique due to its chiral nature and specific substitution pattern on the phenyl ring. This distinct structure imparts unique reactivity and biological activity, differentiating it from other similar compounds .
By understanding the synthesis, reactions, applications, and mechanisms of ®-2-Amino-2-(2,6-dichlorophenyl)ethan-1-ol, researchers can harness its potential in various scientific and industrial fields.
Properties
Molecular Formula |
C8H9Cl2NO |
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Molecular Weight |
206.07 g/mol |
IUPAC Name |
(2R)-2-amino-2-(2,6-dichlorophenyl)ethanol |
InChI |
InChI=1S/C8H9Cl2NO/c9-5-2-1-3-6(10)8(5)7(11)4-12/h1-3,7,12H,4,11H2/t7-/m0/s1 |
InChI Key |
ZHLDOQUAIYQCBT-ZETCQYMHSA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)[C@H](CO)N)Cl |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(CO)N)Cl |
Origin of Product |
United States |
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